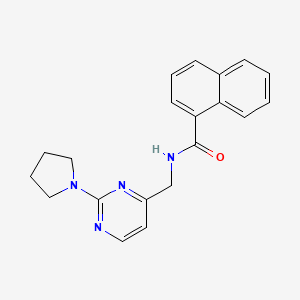

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives, such as the one you’re interested in, are a class of compounds that have a high degree of structural diversity and are broadly useful as therapeutic agents . They often show significant pharmacological activity, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .

Synthesis Analysis

A method has been developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The structures of the synthesized products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The reaction mixture was precipitated by pouring into H2O (100 ml), the precipitate was filtered off, washed with H2O (100 ml), and dried at reduced pressure .Aplicaciones Científicas De Investigación

Dual Cholinesterase and Amyloid-β Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines, closely related to the chemical structure , was designed and synthesized, demonstrating dual activity as cholinesterase and amyloid-β (Aβ) aggregation inhibitors. These compounds, including derivatives similar to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have shown potential in targeting multiple pathological routes in Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as preventing AChE-induced aggregation of Aβ fibrils. Molecular modeling studies support the central pyrimidine ring's role in developing dual inhibitors for AD treatment (Mohamed et al., 2011).

Osteoporosis Treatment

Compounds featuring pyrimidinyl and naphthyridinyl groups have been identified as potent and selective antagonists of the αvβ3 receptor. These molecules, including derivatives of this compound, exhibit excellent in vitro profiles and pharmacokinetics, showing significant efficacy in in vivo models of bone turnover. Selected for clinical development, these compounds highlight the potential of pyrimidine derivatives in the prevention and treatment of osteoporosis (Coleman et al., 2004).

Antimicrobial Activity

A pyrimidine-based ligand and its metal complexes, including structures analogous to this compound, have been synthesized and characterized for their antimicrobial properties. These compounds showed mild to very good antimicrobial results against various bacterial strains and fungi, indicating their potential as drug candidates or for use in antimicrobial coatings (Chioma et al., 2018).

Electrochromic and Protonation Characterization

Novel poly(pyridine imide) polymers with pendent naphthalene groups, reflecting the structural motifs of this compound, have been synthesized and characterized for their thermal, optical, electrochemical, electrochromic, and protonation properties. These materials exhibit promising features for applications in electronic and photonic devices due to their good thermal stability, high dielectric constants, and strong fluorescence upon protonation (Liaw et al., 2007).

Mecanismo De Acción

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Direcciones Futuras

The development of new pyrimidine derivatives with novel structures and excellent antitumor activity is an active area of research . By incorporating different positions of pyrrole into the positions of N‑phenylpyrimidin-2-amine, researchers are designing and synthesizing a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .

Propiedades

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-19(18-9-5-7-15-6-1-2-8-17(15)18)22-14-16-10-11-21-20(23-16)24-12-3-4-13-24/h1-2,5-11H,3-4,12-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEABNFDUWCBSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropaneamido-N-[(oxolan-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2837888.png)

![6-({3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2837889.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)

![6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2837900.png)

![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)

![2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2837906.png)

![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)